3-(Triethoxysilyl)furan
Overview
Description
3-(Triethoxysilyl)furan is an organosilicon compound with the chemical formula C10H18O4Si . It belongs to the class of silanes and is characterized by its furan ring structure. The compound features three ethoxy groups attached to the silicon atom, making it a triethoxysilane derivative .
Synthesis Analysis
The synthesis of 3-(Triethoxysilyl)furan typically involves the reaction of furan with triethoxysilane . This process results in the replacement of one of the ethoxy groups in triethoxysilane with the furan ring, leading to the formation of the target compound. The reaction is catalyzed by appropriate reagents and often occurs under mild conditions .
Molecular Structure Analysis
The molecular structure of 3-(Triethoxysilyl)furan consists of a central silicon atom bonded to three ethoxy groups and a furan ring. The furan ring contributes to its aromatic character, while the ethoxy groups enhance its reactivity in various chemical transformations .
Chemical Reactions Analysis
- Cross-Coupling Reactions : 3-(Triethoxysilyl)furan serves as a silicon-based nucleophile and participates in Pd-catalyzed cross-coupling reactions. These reactions allow for the functionalization of the furan ring, leading to the formation of new carbon-silicon bonds . Hydrolysis : In the presence of water or moisture, the ethoxy groups can undergo hydrolysis, resulting in the release of ethanol and the formation of silanol groups. These silanol groups can further condense to generate siloxane linkages .
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis of Higher Monosaccharides
3-(Triethoxysilyl)furan can be used in the synthesis of higher monosaccharides. For instance, Casiraghi et al. (1990) demonstrated the use of a related compound, 2-(Trimethylsiloxy)furan, to react with sugar aldehydes and imines, resulting in γ-C-glycosylated butenolides. These butenolides serve as versatile candidates for higher carbon sugars (Casiraghi, Colombo, Rassu, & Spanu, 1990).
Heterocycle Synthesis
The compound is instrumental in the development of cost-effective routes for assembling heterocycles, which are crucial in various scientific fields like pharmaceuticals and materials research. Hummel and Ellman (2014) describe using a cobalt(III) catalyst for synthesizing N-aryl-2H-indazoles and furans, highlighting the versatility of furan compounds in chemical syntheses (Hummel & Ellman, 2014).
Alkylation of Furan Systems
Bock et al. (1990) explored the alkylation of 3-lithium furans, leading to various 3-substituted furan systems. This method was employed for synthesizing naturally occurring compounds like ursinanolide and longifolin (Bock, Bornowski, Ranft, & Theis, 1990).
Electrophilic Aromatic Substitution
Taylor (1970) investigated the electrophilic aromatic substitution involving 3-Trimethylsilylfuran, establishing significant insights into the reaction mechanisms of furans (Taylor, 1970).
Synthesis of Functionalized Furans
Lee et al. (2016) developed an efficient protocol for synthesizing highly functionalized furans, crucial in organic chemistry and material science (Lee, Chang, Yu, Reddy, Hsiao, & Lin, 2016).
Antimicrobial Activity
Zanatta et al. (2007) conducted research on furan-3-carboxamides, synthesized from similar furan compounds, and evaluated their antimicrobial activity, showing the potential of furans in medicinal chemistry (Zanatta et al., 2007).
properties
IUPAC Name |
triethoxy(furan-3-yl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4Si/c1-4-12-15(13-5-2,14-6-3)10-7-8-11-9-10/h7-9H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCIABWJRBPKYJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C1=COC=C1)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20502415 | |
Record name | Triethoxy(furan-3-yl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20502415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Triethoxy(furan-3-yl)silane | |
CAS RN |
75905-12-3 | |
Record name | Triethoxy(furan-3-yl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20502415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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